molecular formula C₅H₅O₂K B013845 Potassium Glutaconate CAS No. 40418-44-8

Potassium Glutaconate

Cat. No.: B013845
CAS No.: 40418-44-8
M. Wt: 136.19 g/mol
InChI Key: JCNDXJVXBGERCI-LMFJUDGVSA-M
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Description

Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate is an organic compound with a unique structure characterized by a conjugated diene system and a potassium ion

Mechanism of Action

Target of Action

Potassium Glutaconate, also known as “potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate” or “potassium;(1E,3E)-5-oxopenta-1,3-dien-1-olate”, is primarily targeted at maintaining the body’s potassium levels . Potassium is an essential nutrient and the most abundant cation in the intracellular fluid, where it plays a key role in maintaining cell function .

Mode of Action

This compound interacts with its targets by supplementing the body’s potassium levels. It is used to prevent hypokalemia in patients who would be at particular risk if hypokalemia were to develop, such as digitalis-treated patients with significant cardiac arrhythmias . It also serves as a treatment for decreased potassium levels .

Pharmacokinetics

This compound is well absorbed from the upper gastrointestinal tract . It enters cells via active transport from extracellular fluid . The compound is primarily excreted through urine, with small amounts also excreted through the skin and feces .

Result of Action

The primary result of this compound’s action is the prevention and treatment of hypokalemia . By supplementing the body’s potassium levels, it helps maintain normal cell function, especially in excitable cells such as skeletal muscles, the heart, and nerves .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of potassium intake and loss through renal excretion and/or loss from the gastrointestinal tract can affect the effectiveness of this compound

Biochemical Analysis

Biochemical Properties

Potassium Glutaconate participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the activation of many enzymes and the transport of nitrates and sucrose over long distances . The nature of these interactions is primarily regulatory, helping to maintain optimal cellular function.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by maintaining the electrical membrane potential, especially in excitable cells such as skeletal muscles, the heart, and nerves . It impacts cell signaling pathways, gene expression, and cellular metabolism, playing a crucial role in maintaining the balance of intracellular fluid .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its binding interactions with biomolecules and its role in enzyme activation or inhibition. It exerts its effects by maintaining the balance of intracellular fluid, which is crucial for the functioning of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is given cautiously in redistributive hypokalemia since the hypokalemia is transient and the administration of potassium can lead to rebound hyperkalemia when the underlying process is corrected and potassium moves back out of the cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The suggested dose of potassium gluconate powder for adult cats and dogs is 0.65 g (1/4 level teaspoon) per 10 lb (4.5 kg) body weight twice daily with food . Adverse effects include gastrointestinal irritation, muscular weakness, twitching, irritability, and cardiac conduction disturbances .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It plays a key role in maintaining cell function, especially in excitable cells such as skeletal muscles, the heart, and nerves .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate typically involves the reaction of a suitable precursor with potassium hydroxide. One common method is the deprotonation of (1E,3E)-5-oxopenta-1,3-diene using potassium hydroxide in an aqueous or organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete deprotonation .

Industrial Production Methods

Industrial production of potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate may involve large-scale batch or continuous processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. The product is typically isolated by filtration and purified by recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alcohols .

Scientific Research Applications

Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of conjugated systems and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, such as polymers and coatings.

Properties

IUPAC Name

potassium;(1E,3E)-5-oxopenta-1,3-dien-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2.K/c6-4-2-1-3-5-7;/h1-6H;/q;+1/p-1/b3-1+,4-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNDXJVXBGERCI-LMFJUDGVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC=O)C=C[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C=O)\C=C\[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20422149
Record name Potassium Glutaconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20422149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40418-44-8
Record name Potassium Glutaconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20422149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium Glutaconate
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Potassium Glutaconate
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Potassium Glutaconate
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Potassium Glutaconate
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Potassium Glutaconate
Reactant of Route 6
Potassium Glutaconate

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